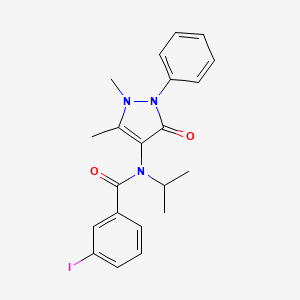![molecular formula C12H24INOS B14416314 1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide CAS No. 85109-31-5](/img/structure/B14416314.png)
1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide is a quaternary ammonium compound with a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide typically involves the quaternization of a piperidine derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with 1,2-dimethylpiperidine.
Quaternization: The piperidine derivative is reacted with 2-(propanoylsulfanyl)ethyl iodide under controlled conditions to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale quaternization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The sulfur atom in the propanoylsulfanyl group can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used, resulting in the replacement of the iodide ion.
Oxidation: Oxidation of the sulfur atom can lead to sulfoxides or sulfones.
Reduction: Reduction can yield thiols or other reduced sulfur-containing compounds.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: Investigated for its potential antimicrobial properties due to the presence of the quaternary ammonium group.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to form stable ionic complexes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethylpiperidinium iodide: Lacks the propanoylsulfanyl group, making it less versatile in chemical reactions.
1-Methyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide: Similar structure but with only one methyl group, affecting its reactivity and properties.
Uniqueness
1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide is unique due to the combination of the quaternary ammonium group and the propanoylsulfanyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
85109-31-5 |
|---|---|
Fórmula molecular |
C12H24INOS |
Peso molecular |
357.30 g/mol |
Nombre IUPAC |
S-[2-(1,2-dimethylpiperidin-1-ium-1-yl)ethyl] propanethioate;iodide |
InChI |
InChI=1S/C12H24NOS.HI/c1-4-12(14)15-10-9-13(3)8-6-5-7-11(13)2;/h11H,4-10H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
NIOTXPWUCCJSII-UHFFFAOYSA-M |
SMILES canónico |
CCC(=O)SCC[N+]1(CCCCC1C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)
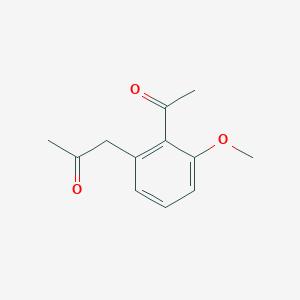
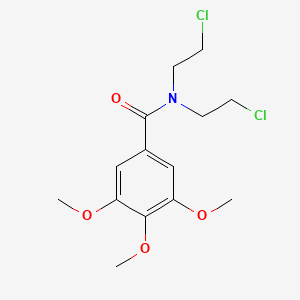
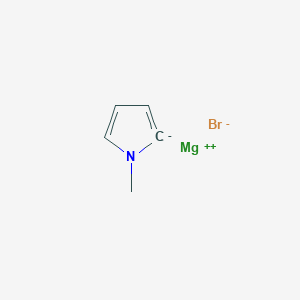
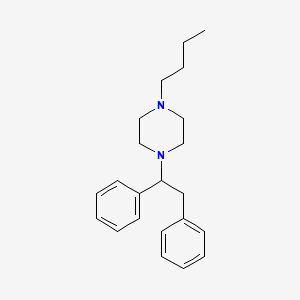
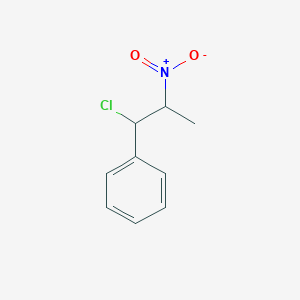
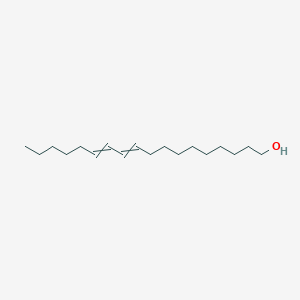
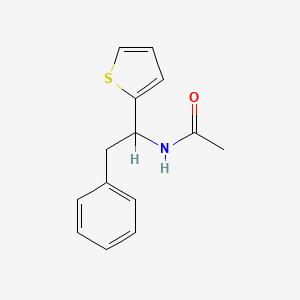

![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
